molecular formula C26H20ClNO4 B5024549 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one

Cat. No.: B5024549
M. Wt: 445.9 g/mol
InChI Key: BXPNNTVTARLIDZ-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a coumarin moiety with a quinoline derivative, making it a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for heterocyclic compounds

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its structural features, it may potentially interfere with pathways involving heterocyclic compound metabolism . The downstream effects of such interference would depend on the specific pathways and targets involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its solubility, stability, and permeability, which influence its absorption and distribution, would need to be determined experimentally. Similarly, its metabolic stability and routes of excretion would need to be investigated to understand its pharmacokinetics .

Result of Action

Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes, ranging from signal transduction to gene expression

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets. Similarly, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one typically involves multiple steps, starting with the preparation of the coumarin and quinoline intermediates. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a cyclization reaction with 3,4-dihydroquinoline . The reaction conditions often include the use of dry solvents such as acetone and controlled temperatures around 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and coumarin derivatives, each with distinct biological activities. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one lies in its combined coumarin and quinoline structure, which imparts distinct biological activities and synthetic versatility. This dual functionality allows for a broader range of applications and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c27-21-13-20-19(17-7-2-1-3-8-17)14-26(30)32-23(20)15-24(21)31-16-25(29)28-12-6-10-18-9-4-5-11-22(18)28/h1-5,7-9,11,13-15H,6,10,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPNNTVTARLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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